

Application Notes and Protocols for Luteolinidin Chloride in Cell Culture

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Compound of Interest		
Compound Name:	Luteolinidol chloride	
Cat. No.:	B1675521	Get Quote

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These application notes provide a comprehensive guide for the use of Luteolinidin chloride in cell culture experiments. The protocols outlined below are based on available research and are intended to serve as a starting point for experimental design. Optimization may be required for specific cell lines and research applications.

Introduction

Luteolinidin chloride is a deoxyanthocyanidin with noted antioxidant properties, primarily recognized for its potent inhibition of CD38.[1][2] This activity allows it to protect against ischemia/reperfusion injury by preserving endothelial nitric oxide synthase (eNOS) function.[1] Its therapeutic potential is being explored in various contexts, including cardiovascular diseases and as an inhibitor of tyrosinase, an enzyme involved in melanin production.[1] While specific detailed cell culture protocols for Luteolinidin chloride are not extensively published, its structural similarity to other flavonoids, such as Luteolin, allows for the adaptation of established methodologies. Luteolin has been widely studied for its anti-cancer properties, including the induction of apoptosis and cell cycle arrest, as well as its anti-inflammatory effects through modulation of key signaling pathways like MAPK, PI3K/Akt, and NF-κB.[3][4][5][6][7][8] [9][10][11][12][13][14]

Product Information



Characteristic	Description
IUPAC Name	2-(3,4-dihydroxyphenyl)-5,7- dihydroxychromenylium chloride
Molecular Formula	C15H11ClO5
Molecular Weight	306.7 g/mol
CAS Number	1154-78-5
Appearance	Crystalline solid
Solubility	Soluble in DMSO (50 mg/mL)[2]

Quantitative Data Summary

The following tables summarize key quantitative data for Luteolinidin chloride and the related flavonoid Luteolin, which can be used as a reference for designing experiments.

Table 1: Inhibitory Concentrations of Luteolinidin Chloride

Target	Cell/System Type	Inhibitory Concentration	Reference
CD38	Enzyme Assay	$K_i = 11.4 \ \mu M$	[1]
Tyrosinase	Enzyme Assay	IC ₅₀ = 3.7 μM	[1]
Ischemia/Reperfusion Injury	Isolated Rat Hearts	5-50 μΜ	[1]

Table 2: IC₅₀ Values of Luteolin in Various Cancer Cell Lines (24-72h treatment)



Cell Line	Cancer Type	IC50 (μM)	Reference
NCI-ADR/RES	Multidrug-Resistant Ovarian	~45 (24h), ~35 (48h)	[3]
MCF-7/MitoR	Multidrug-Resistant Breast	~45 (24h), ~35 (48h)	[3]
HTB-26	Breast Cancer	10-50	[15]
PC-3	Pancreatic Cancer	10-50	[15]
HepG2	Hepatocellular Carcinoma	10-50	[15]
GLC4	Lung Cancer	40.9	[4]
COLO 320	Colon Cancer	32.5	[4]
A549	Non-Small-Cell Lung	41.59 (24h), 27.12 (48h), 24.53 (72h)	[16]
H460	Non-Small-Cell Lung	48.47 (24h), 18.93 (48h), 20.76 (72h)	[16]
HeLa	Cervical Cancer	IC50 values between 3 and 50	[4]

Experimental ProtocolsPreparation of Luteolinidin Chloride Stock Solution

Materials:

- Luteolinidin chloride powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, DNase/RNase-free microcentrifuge tubes
- Vortex mixer



Ultrasonic bath (optional)

Protocol:

- Calculate the required amount of Luteolinidin chloride and DMSO to prepare a highconcentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock solution, dissolve 3.067 mg of Luteolinidin chloride in 1 mL of DMSO.
- Aseptically weigh the Luteolinidin chloride powder and add it to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube.
- Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle
 warming to 37°C and sonication in an ultrasonic bath for a few minutes can aid dissolution.
 [2][17]
- Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1][2]

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Luteolinidin chloride on a chosen cell line.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- Luteolinidin chloride stock solution



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of Luteolinidin chloride in complete medium from the stock solution. It is recommended to start with a broad concentration range (e.g., 1 μM to 100 μM) based on the available data for Luteolin.[4][16][18] Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.[19] Include a vehicle control (medium with the same concentration of DMSO as the highest Luteolinidin chloride concentration) and a no-treatment control.
- After 24 hours of incubation, remove the old medium and add 100 μL of the prepared Luteolinidin chloride dilutions to the respective wells.
- Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
- Following incubation, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)



This protocol is for quantifying apoptosis induced by Luteolinidin chloride.

Materials:

- Cells of interest
- 6-well cell culture plates
- Luteolinidin chloride stock solution
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- · Flow cytometer

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Luteolinidin chloride (e.g., IC₅₀ and 2x IC₅₀ as
 determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a
 vehicle control.
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X binding buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins



This protocol can be used to investigate the effect of Luteolinidin chloride on key signaling proteins.

Materials:

- Cells of interest
- Luteolinidin chloride stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Protocol:

- Treat cells with Luteolinidin chloride as described for the apoptosis assay.
- Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling with Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



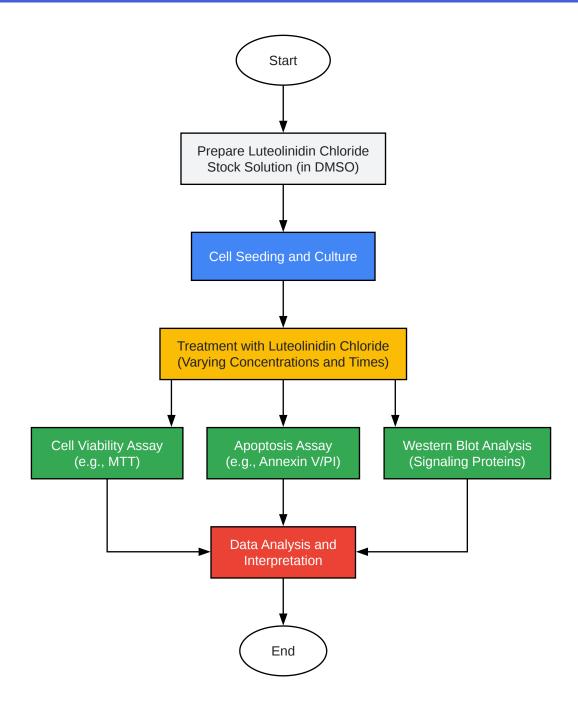
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways affected by Luteolinidin chloride, based on data from the closely related compound Luteolin, and a general experimental workflow.

Caption: Putative signaling pathways modulated by Luteolinidin chloride.





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Caption: General experimental workflow for cell-based assays.

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